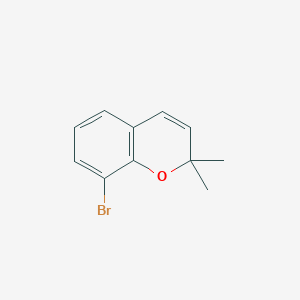

8-Bromo-2,2-dimethyl-2h-chromene

CAS No.: 264264-94-0

Cat. No.: VC15948905

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 264264-94-0 |

|---|---|

| Molecular Formula | C11H11BrO |

| Molecular Weight | 239.11 g/mol |

| IUPAC Name | 8-bromo-2,2-dimethylchromene |

| Standard InChI | InChI=1S/C11H11BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-7H,1-2H3 |

| Standard InChI Key | BHBVJKGKZPTALF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C=CC2=C(O1)C(=CC=C2)Br)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-Bromo-2,2-dimethyl-2H-chromene belongs to the chromene family, characterized by a fused benzene and pyran ring system. The bromine atom at the 6th position and methyl groups at the 2nd position influence its electronic and steric properties. The IUPAC name, 6-bromo-2,2-dimethylchromene, reflects this substitution pattern .

Molecular Formula:

Molecular Weight: 239.11 g/mol

Density: 1.364 g/cm³

Boiling Point: 286°C

Melting Point: 143–146°C (at 19 Torr) .

Spectroscopic Validation

Structural confirmation relies on:

-

FT-IR Spectroscopy: Peaks at 1654–1666 cm⁻¹ confirm imine bond formation.

-

NMR Spectroscopy: -NMR reveals methyl groups (δ 1.45 ppm) and aromatic protons (δ 6.8–7.4 ppm).

-

X-ray Crystallography: Monoclinic crystal system () with unit cell parameters ). Hydrogen-bonding networks stabilize the lattice.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via:

-

Cyclization: 7-Hydroxy-2H-chromen-2-one reacts with 3-chloro-3-methylbut-1-yne in -diethylaniline.

-

Bromination: Bromine in dimethylformamide (DMF) introduces the bromine atom at the 6th position.

Optimized Conditions:

-

Temperature: 80–90°C

-

Catalysts: Phase-transfer agents (e.g., dodecyl sulfonic acid sodium salt) enhance yield to 94.5%.

Scalability Challenges

Industrial production remains limited due to:

-

High energy demands for cyclization.

-

Purification complexities from byproducts.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with:

-

Amines: Forms 6-amino derivatives (e.g., 6-amino-2,2-dimethyl-2H-chromene).

-

Thiols: Yields 6-thio analogs, useful in polymer chemistry.

Oxidation and Reduction

-

Oxidation: Chromene rings convert to chromanones using .

-

Reduction: Sodium borohydride reduces the double bond, forming dihydrochromenes.

Industrial Applications

-

Dyes and Perfumes: Chromenes contribute to chromophores in textiles.

-

Pharmaceutical Intermediates: Anticancer and antimicrobial drug development .

Biological Activity

Antimicrobial Efficacy

-

Bacterial Inhibition: MIC values of 12.5–25 µg/mL against Streptococcus pyogenes and Pseudomonas aeruginosa.

-

Antifungal Activity: Superior to fluconazole against Candida albicans.

Anticancer Mechanisms

-

Apoptosis Induction: Caspase-3 activation in breast cancer cells (MCF-7) at 50 µM.

-

Cell Cycle Arrest: G2/M phase blockade via cyclin-dependent kinase inhibition.

Computational and Stability Studies

Density Functional Theory (DFT) Insights

-

Electrostatic Potentials: Electron-deficient imine regions favor nucleophilic attacks.

-

Thermodynamic Stability: .

Solvent Stability

-

Polar Aprotic Solvents: Decomposition <5% in DMSO over 24 hours at 25°C.

-

Aqueous Buffers: Stable at pH 4–9, ideal for biological assays.

Comparative Analysis with Analogues

| Compound | Substituent | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 6-Bromo-2,2-dimethyl | Br | 12.5–25 |

| 6-Chloro-2,2-dimethyl | Cl | 25–50 |

| 2,2-Dimethyl | H | >100 |

Key Insight: Bromination enhances lipophilicity and membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume